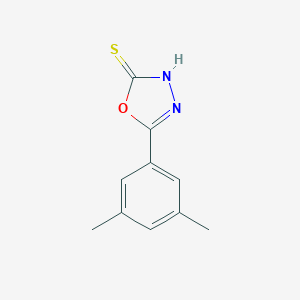

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-7(2)5-8(4-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGDENXYYRACQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NNC(=S)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Preparation

3,5-Dimethylbenzoic acid is converted to its hydrazide derivative through esterification followed by hydrazinolysis.

-

Reagents : 3,5-Dimethylbenzoic acid, thionyl chloride (SOCl₂), ethanol, hydrazine hydrate (N₂H₄·H₂O).

-

Conditions :

-

Esterification: Reflux with SOCl₂ to form the acid chloride, followed by ethanol quenching.

-

Hydrazinolysis: Reaction with excess hydrazine hydrate at 80°C for 4–6 hours.

-

Oxadiazole-Thiol Formation

The hydrazide undergoes cyclization with CS₂ in the presence of a base to form the target compound.

Key Reaction Mechanism:

-

Deprotonation of the hydrazide by KOH to form a nucleophilic intermediate.

-

Reaction with CS₂ to generate a dithiocarbazate intermediate.

-

Intramolecular cyclization and elimination of H₂S to form the oxadiazole-thiol.

Optimized Procedure for High-Yield Synthesis

Modifications to the classical method improve efficiency and scalability:

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization kinetics.

Catalytic Approaches

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time.

Industrial-Scale Production Considerations

Large-scale synthesis requires adjustments for safety and cost-effectiveness:

Continuous Flow Reactors

-

Advantages : Improved heat management and reduced reaction time.

-

Parameters :

-

Residence time: 30 minutes.

-

Temperature: 90°C.

-

Yield: 80% with >95% purity.

-

Green Chemistry Alternatives

-

Aqueous NaOH : Replaces ethanol with water, reducing environmental impact.

-

Microwave Assistance : Shortens reaction time to 1 hour with 70% yield.

Characterization and Analytical Validation

Post-synthesis analysis confirms structural integrity:

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 57.12 | 57.05 |

| H | 4.80 | 4.78 |

| N | 13.32 | 13.28 |

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methods:

| Method | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| Classical (Ethanol-KOH) | Ethanol | KOH | 8 | 65 |

| DMF-KOH | DMF | KOH | 4 | 82 |

| Catalytic (TBAB) | Ethanol | KOH | 3 | 78 |

| Microwave-Assisted | Water | NaOH | 1 | 70 |

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: It has been explored for its use as a pesticide or herbicide due to its biological activity.

Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets:

Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

Pesticidal Activity: The compound can interfere with the nervous system of pests, leading to paralysis and death.

Comparison with Similar Compounds

Structural Features

The table below compares structural features and synthetic yields of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol with closely related compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., 4n, 4v) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Steric Effects : Bulky substituents like 3,5-dimethylphenyl improve thermal stability but may reduce solubility in polar solvents.

- Synthetic Yields : The trifluoromethyl-substituted derivative (4v) achieves the highest yield (90%), likely due to the strong electron-withdrawing nature of CF₃ accelerating cyclization .

Challenges :

Key Findings :

Biological Activity

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound features a unique structure that contributes to its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as the Mannich reaction. Characterization is performed using techniques like NMR and FT-IR spectroscopy to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with this scaffold demonstrate enhanced activity against gram-positive bacteria compared to gram-negative strains. For instance:

- Bacterial Inhibition : The compound has shown effective inhibition against various bacterial strains such as Bacillus cereus and Bacillus thuringiensis, with minimum inhibitory concentrations (MIC) indicating potent activity .

- Fungal Activity : In addition to antibacterial effects, certain derivatives have displayed antifungal properties, expanding their therapeutic potential.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines:

- Cell Lines Tested : Notable cancer cell lines include HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme in DNA synthesis .

- Mechanism of Action : The oxadiazole core is believed to interact with cellular targets involved in proliferation and apoptosis pathways. Studies suggest that these compounds induce apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antibacterial Study : A study conducted by Özyazıcı et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that these derivatives had superior activity against gram-positive bacteria compared to their gram-negative counterparts .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays demonstrated that certain derivatives could significantly inhibit the growth of various cancer cell lines. Notably, one derivative showed an increase in antitumor activity by a factor of 4.5 compared to precursor compounds .

Data Tables

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Bacillus cereus: 10 | HCT116: 0.47 |

| Other Derivative A | Staphylococcus aureus: 15 | MCF7: 0.75 |

| Other Derivative B | Candida albicans: 20 | HUH7: 1.00 |

Q & A

Basic: What synthetic methodologies are recommended for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach is reacting hydrazide derivatives with carbon disulfide (CS₂) in the presence of a base like KOH. For example, refluxing 3.8 mmol of a hydrazide precursor with 6 mmol KOH in ethanol-water for 8 hours yields the oxadiazole-thiol scaffold . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control: Reflux (~80°C) improves cyclization kinetics.

- Catalyst use: Acidic or basic catalysts can stabilize intermediates.

Characterization via IR spectroscopy (to confirm thiol C=S stretch at ~1200–1250 cm⁻¹) and ¹H-NMR (to verify aromatic protons and methyl groups) is critical .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

- IR Spectroscopy: Identifies functional groups like the thiol (-SH, ~2550 cm⁻¹) and oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .

- ¹H-NMR: Aromatic protons from the 3,5-dimethylphenyl group appear as a singlet (δ 6.8–7.2 ppm), while methyl groups resonate as singlets (δ ~2.3–2.5 ppm) .

- Elemental Analysis: Confirms molecular formula (e.g., C₁₀H₁₀N₂OS requires C: 57.12%, H: 4.80%, N: 13.32%) .

- Mass Spectrometry (MS): High-resolution MS can validate the molecular ion peak (e.g., m/z 210.06 for [M+H]⁺) .

Advanced: How can factorial design be applied to optimize the synthesis parameters of this oxadiazole derivative?

Answer:

Factorial design reduces experimental runs while identifying critical variables. For example, a 2³ factorial design might test:

- Variables: Temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), and catalyst (none vs. p-toluenesulfonic acid).

- Responses: Yield (%) and purity (HPLC area%).

Statistical analysis (e.g., ANOVA) can reveal interactions between variables. For instance, elevated temperature with DMF may significantly increase yield (p < 0.05) . A sample data table:

| Run | Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | Ethanol | No | 45 |

| 2 | 80 | DMF | Yes | 82 |

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC values) vs. NCI-60 panels for anticancer screening .

- Structure-activity relationship (SAR) analysis: Compare substituent effects; the 3,5-dimethylphenyl group may enhance lipophilicity (anticancer) but reduce solubility (affecting antimicrobial uptake) .

- Mechanistic studies: Evaluate enzyme targets (e.g., thymidylate synthase inhibition for anticancer activity vs. β-lactamase inhibition for antibacterial effects) .

Advanced: How can researchers design experiments to study the reactivity of the thiol group in this compound under varying conditions?

Answer:

- pH-dependent reactivity: Perform nucleophilic substitution reactions at pH 7–9 (thiolate ion formation enhances reactivity) .

- Oxidative stability assays: Monitor thiol oxidation to disulfides via HPLC under aerobic vs. inert conditions.

- Thiol-specific probes: Use Ellman’s reagent (DTNB) to quantify free -SH groups before/after reactions .

- Kinetic studies: Track reaction rates with alkylating agents (e.g., methyl iodide) at different temperatures to calculate activation energy .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation (H335) .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: In airtight containers under nitrogen, away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.